molecular formula C8H8N2O4 B181704 2,4-Dinitro-m-xylene CAS No. 603-02-1

2,4-Dinitro-m-xylene

Cat. No.: B181704
CAS No.: 603-02-1
M. Wt: 196.16 g/mol
InChI Key: XUUSVHGZGPBZLS-UHFFFAOYSA-N
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Description

2,4-Dinitro-m-xylene, also known as 1,3-dimethyl-2,4-dinitrobenzene, is an aromatic compound with the molecular formula C8H8N2O4. It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring substituted with two methyl groups (-CH3). This compound is known for its yellow crystalline appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitro-m-xylene is typically synthesized through the nitration of m-xylene. The nitration process involves the reaction of m-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective formation of the dinitro compound. The nitration process can be summarized as follows:

Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous-flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors also facilitates the handling of hazardous reagents and the efficient separation of products .

Chemical Reactions Analysis

2,4-Dinitro-m-xylene undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction:

  • Reduction of the nitro groups in this compound can be achieved using reducing agents such as iron filings and hydrochloric acid (Fe/HCl) or catalytic hydrogenation. This reaction typically yields 2,4-diamino-m-xylene.

Substitution:

Scientific Research Applications

2,4-Dinitro-m-xylene has several scientific research applications:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,4-dinitro-m-xylene primarily involves its nitro groups. These groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The nitro groups can also act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, nitroaromatic compounds can undergo biotransformation, leading to the formation of reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

2,4-Dinitro-m-xylene can be compared with other nitroaromatic compounds, such as:

    2,4-Dinitrotoluene: Similar to this compound but with a single methyl group instead of two. It is used in the production of explosives and dyes.

    2,6-Dinitro-m-xylene: Another isomer with nitro groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1,3-dimethyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUSVHGZGPBZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209047
Record name m-Xylene, 2,4-dinitro-
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-02-1
Record name 1,3-Dimethyl-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene, 2,4-dinitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Xylene, 2,4-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-m-xylene
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Synthesis routes and methods

Procedure details

1,3-dimethyl-2-nitrobenzene (151.2 g) is dissolved in 500 ml of CH2Cl2 and cooled to below 0° C. in a methanol ice bath. Sulfuric acid (200 ml) is added dropwise, maintaining a temperature at below 0° C. After the sulfuric acid addition is complete, fuming nitric acid (86 ml) is added dropwise at a rate which maintains the temperature between -5° to -2° C. After the addition is complete, the mixture is stirred at -3° to -5° C. for 2 hours. 200 ml of water are carefully added to the aqueous acidic layer and, after cooling to RT, the mixture is extracted with 600 ml of CH2Cl2. The extracts are combined and washed with 600 ml of H2O, saturated NaCl solution and dried overnight. The mixture is filtered and the filtrate concentrated to give 192.2 grams of a yellow solid, M.P. 81°-83° C.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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